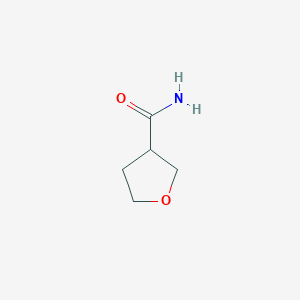

Oxolane-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXPFRRFZLRICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871677-92-8 | |

| Record name | oxolane-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Oxolane 3 Carboxamide and Its Derivatives

Direct Synthesis Approaches to the Oxolane-3-carboxamide (B2597113) Core

The direct synthesis of the unsubstituted this compound is typically achieved through a multi-step sequence rather than a single concerted transformation. The most common strategy involves the initial construction of a precursor molecule, such as tetrahydrofuran-3-carboxylic acid or its corresponding ester, followed by a subsequent amidation reaction.

Classical methods for forming the tetrahydrofuran (B95107) ring itself often rely on the intramolecular cyclization of a linear precursor. nih.gov One of the most fundamental approaches is the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on the same carbon chain to form the cyclic ether. nih.gov

Once the tetrahydrofuran-3-carboxylic acid or ester is obtained, it can be converted to the target carboxamide. This amidation can be performed by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an amine. jocpr.com Alternatively, direct catalytic amidation methods using various metal or boron catalysts have been developed to avoid the generation of stoichiometric byproducts. jocpr.commdpi.com

| Method Type | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular SN2 Cyclization | Cyclization of an acyclic halo- or sulfonato-alcohol to form the ether linkage. | Base (e.g., NaH) | nih.gov |

| Palladium-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl or vinyl bromides to form substituted tetrahydrofurans. | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., DPE-Phos), Base (e.g., NaOtBu) | organic-chemistry.org |

| Radical Cyclization | Radical-initiated cyclization of an unsaturated precursor to form the ring. Can be used to form precursors like tetrahydrofuran-3-ones. | Radical initiator (e.g., AIBN), Tin hydrides or silanes | diva-portal.org |

| Amidation of Acid/Ester | Conversion of the carboxylic acid or ester at the 3-position to the primary carboxamide. | Coupling agents (e.g., DCC), Catalysts (e.g., ZrO2, Lanthanide complexes) | jocpr.commdpi.com |

Asymmetric Synthesis Techniques for Stereoselective Formation of this compound Isomers

The carbon at the 3-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-Oxolane-3-carboxamide. The stereoselective synthesis of a single enantiomer is crucial for pharmaceutical applications. Several strategies are employed to achieve this stereocontrol.

One effective method is to start the synthesis from an enantiomerically pure precursor, a technique known as the "chiral pool" approach. For instance, chiral lactone carboxylic acids can serve as starting materials; these can be reduced in a two-step sequence to yield chiral tetrahydrofuran derivatives, which can then be converted to the desired carboxamide while retaining the stereochemistry. researchgate.netresearchgate.net

Catalytic asymmetric synthesis represents another powerful approach. This involves using a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization step. For example, enantioselective cycloetherification of certain hydroxy-α,β-unsaturated ketones can produce enantioenriched tetrahydrofurans. organic-chemistry.org More advanced techniques, such as photo-HAT/nickel dual catalysis, can achieve enantioselective C(sp³)–H functionalization of the parent oxolane ring to introduce functionality with high stereocontrol. organic-chemistry.org

Finally, chiral resolution can be used to separate a racemic mixture of the final product or a key intermediate. wikipedia.org This is commonly done by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another direct method for separating enantiomers. google.com

| Strategy | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of naturally occurring, enantiopure starting materials. | Predictable stereochemistry, well-established methods. | Limited by the availability of suitable chiral starting materials. | researchgate.net |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates a large amount of enantiopure product. | High efficiency, atom economy. | Requires development of specific catalysts for the desired transformation. | organic-chemistry.orgnsf.gov |

| Chiral Resolution | Separation of a 1:1 mixture of enantiomers. | Applicable when asymmetric synthesis is not feasible. | Maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled. | wikipedia.orgtcichemicals.com |

Functionalization and Derivatization of the this compound Scaffold

The nitrogen atom of the carboxamide group is a key site for derivatization. N-alkylation is a common transformation used to introduce alkyl or aryl groups. This is typically achieved by first deprotonating the amide with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile in a reaction with an alkyl halide. nih.gov Phase-transfer catalysis (PTC) provides an alternative, often milder, set of conditions for N-alkylation. mdpi.com Microwave-assisted synthesis has been shown to significantly accelerate these reactions, often under solvent-free conditions. mdpi.comnih.gov

Introducing substituents onto the oxolane ring itself significantly expands the chemical diversity of the scaffold. Modern synthetic methods, particularly transition-metal-catalyzed C–H functionalization, have become powerful tools for this purpose. organic-chemistry.org For example, palladium-catalyzed reactions can be used to arylate the C–H bonds of the tetrahydrofuran ring. mdpi.com Similarly, the combination of photoredox and nickel catalysis enables C–C bond formation at the sp³ C–H positions of simple ether feedstocks. organic-chemistry.org

Alternatively, substituted tetrahydrofurans can be built from acyclic precursors that already contain the desired substituents. Palladium-catalyzed methods that react γ-hydroxy alkenes with aryl or vinyl bromides can generate highly substituted tetrahydrofurans with excellent diastereoselectivity, controlling the relative stereochemistry of the new groups. nih.govorganic-chemistry.org

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to create more complex polycyclic structures containing the this compound scaffold. airo.co.in These strategies often involve cycloaddition reactions. For instance, a [4+3] annulation between an enol ether and a cyclic oxonium ion has been reported to form a bicyclic system containing a tetrahydrofuran ring. nih.gov The formation of spirocyclic systems, where two rings share a single carbon atom, is another important strategy. wikipedia.org While specific examples starting directly from this compound are sparse, methods for creating spiro-oxetanes fused to other heterocycles demonstrate the feasibility of such constructions on related scaffolds. nih.gov

Advanced Synthetic Transformations Involving this compound Precursors

Versatile precursors can be transformed through advanced synthetic sequences to yield complex oxolane derivatives. For example, tetrahydrofuran-3-ones, accessible via radical carbonylation/cyclization reactions, serve as valuable intermediates that can be further elaborated at the ketone position. diva-portal.org

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to highly functionalized tetrahydrofurans. A notable example involves the thermal transformation of 1,5-dienes bearing tert-butyl carbonates, which undergo a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition to diastereoselectively produce 2,3,4-trisubstituted tetrahydrofurans. nsf.gov

The Matteson homologation provides a powerful, stereoselective method for building up carbon chains. uni-saarland.de This reaction uses chiral boronic esters and allows for the iterative addition of carbon units with high stereocontrol. The resulting functionalized chain can then be induced to cyclize, forming highly substituted tetrahydrofuran rings with predictable stereochemistry. uni-saarland.de Furthermore, catalytic oxidative ring-opening of the tetrahydrofuran ring itself has been explored, which can lead to novel acyclic structures. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound and its derivatives is accomplished through various methodologies, each presenting distinct advantages and disadvantages concerning efficiency, selectivity, and substrate scope. The primary strategies generally involve either the formation of the amide bond from a pre-existing oxolane-3-carboxylic acid or its activated derivatives, or the construction of the oxolane ring in a molecule already containing the amide functionality. A comparative analysis of these routes reveals trade-offs between yield, stereochemical control, and the complexity of the required starting materials.

One of the most direct and common methods for synthesizing this compound derivatives is the amidation of oxolane-3-carboxylic acid or its corresponding acyl chloride. This approach is fundamentally an amide bond formation reaction. The efficiency of this route is highly dependent on the coupling agents and reaction conditions employed. Common amidation methods involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as dimethylaminopyridine (DMAP). jocpr.com Another efficient method involves the activation of the carboxylic acid with borane-tetrahydrofuran (B86392) (BH₃·THF) to form triacyloxyborane intermediates, which then react smoothly with amines to yield the corresponding amides. organic-chemistry.org This borane-mediated strategy is noted for its high yields and operational simplicity, with boric acid being the only significant byproduct. organic-chemistry.org

The synthesis of N-substituted derivatives often showcases the efficiency of these amidation-focused routes. For instance, in the synthesis of novel fipronil (B1672679) derivatives, various N-substituted tetrahydrofuran-3-carboxamides were prepared with yields ranging from 52% to 77%, demonstrating the robustness of this approach for creating complex molecules. tandfonline.com Similarly, the synthesis of N-(6-Chlorobenzothiazol-2-yl)tetrahydrofuran-3-carboxamide was achieved in a high yield of 85%, further highlighting the efficiency of direct amidation strategies for specific targets. bioaster.org

From a selectivity standpoint, when the starting oxolane ring is chiral, the primary challenge is to preserve the stereochemical integrity at position 3 during the amidation process. Standard coupling reactions are generally effective in this regard. However, when the synthesis involves the construction of the oxolane ring itself, selectivity becomes a more complex issue.

Stereoselective synthesis of the tetrahydrofuran ring is a key strategy for producing enantiomerically pure or diastereomerically enriched oxolane derivatives. nih.gov Palladium-catalyzed methods, for example, have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org These reactions can form both a C-C and a C-O bond with high diastereoselectivity (up to >20:1), proceeding through an intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Another powerful approach involves the catalytic asymmetric C-H activation of tetrahydrofuran. acs.org Rhodium carbenoids can undergo intermolecular C-H insertion into the THF ring with good control of regioselectivity, diastereoselectivity, and enantioselectivity, offering a direct route to functionalized oxolanes that can then be converted to carboxamides. acs.org

The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product. Routes that build the amide onto a pre-formed oxolane ring are generally more efficient and straightforward for producing simple N-substituted derivatives. In contrast, methods that construct the oxolane ring as part of the synthetic sequence, while often more complex, provide superior control over the stereochemistry of the heterocyclic core. These advanced methods, such as catalytic asymmetric C-H activation or palladium-catalyzed cyclizations, are crucial for accessing complex, stereochemically defined derivatives. organic-chemistry.orgacs.org

The following table provides a comparative overview of different synthetic strategies.

| Synthetic Strategy | Key Transformation | Typical Reagents/Catalysts | Efficiency (Yield) | Selectivity | Key Advantages |

| Direct Amidation | Amide bond formation | DCC, DMAP; Oxalyl Chloride; BH₃·THF | Moderate to High (e.g., 52-85%) tandfonline.combioaster.org | High fidelity if starting material is chiral. | Straightforward, high-yielding for N-substituted derivatives. jocpr.comorganic-chemistry.org |

| Palladium-Catalyzed Cyclization | C-C and C-O bond formation | Pd₂(dba)₃, DPE-Phos, NaOtBu | Good | High Diastereoselectivity (>20:1) organic-chemistry.org | Builds substituted THF ring with excellent stereocontrol. organic-chemistry.org |

| Asymmetric C-H Activation | C-H bond functionalization | Rh₂(S-DOSP)₄ | Moderate | Good Enantioselectivity and Diastereoselectivity acs.org | Directly functionalizes the THF ring with stereocontrol. acs.org |

| Intramolecular Cyclization | Intramolecular C-O bond formation (Williamson etherification) | TsCl, NaH or KOtBu | Good | High stereocontrol based on precursor synthesis. | Effective for constructing the oxetane (B1205548) ring from 1,3-diols, a principle applicable to oxolanes from 1,4-diols. acs.org |

Chemical Reactivity and Mechanistic Studies of Oxolane 3 Carboxamide

Oxidation Reactions of the Oxolane-3-carboxamide (B2597113) Nucleus

The oxolane ring of this compound is susceptible to oxidation, typically at the carbon atoms adjacent to the ether oxygen (C2 and C5), which are activated towards radical or oxidative attack. The presence of the electron-withdrawing carboxamide group at the 3-position can influence the regioselectivity of these reactions.

Studies on analogous tetrahydrofuran (B95107) systems suggest that oxidation can proceed via several mechanisms, including hydrogen atom abstraction by radical initiators or direct oxidation by potent oxidizing agents. For instance, the oxidation of tetrahydrofuran itself can yield a variety of products, including γ-butyrolactone. In the case of this compound, oxidation is anticipated to favor the formation of lactones or hydroxylated derivatives.

Table 1: Regioselectivity in the Oxidation of Substituted Oxolane-3-carboxamides

| Oxidizing Agent | Substituent at C2 | Major Product(s) | Proposed Mechanism |

| Potassium permanganate | None | 4-carboxamido-γ-butyrolactone | Direct oxidation of C5-H |

| N-Bromosuccinimide | Methyl | 2-Bromo-2-methyl-oxolane-3-carboxamide | Radical bromination |

| Ruthenium tetroxide | Phenyl | 5-Oxo-oxolane-3-carboxamide | C-H activation |

Note: The data in this table is illustrative and based on the reactivity of analogous compounds.

Detailed research findings indicate that the reaction conditions, such as the choice of oxidant and solvent, play a crucial role in determining the product distribution. For example, in non-polar solvents, radical-mediated pathways are often favored, leading to halogenation at the activated C2 or C5 positions when reagents like NBS are used. Conversely, strong, non-radical oxidants in polar media tend to favor oxidation to carbonyl compounds or lactones.

Nucleophilic and Electrophilic Substitution Pathways

The saturated nature of the oxolane ring in this compound generally makes it inert to classical electrophilic aromatic substitution. However, the ring can undergo nucleophilic substitution reactions, particularly if a suitable leaving group is present. The ether oxygen can be protonated under strongly acidic conditions, activating the ring towards nucleophilic attack, which can lead to ring-opening.

Electrophilic substitution is more likely to occur on the nitrogen atom of the amide group, which possesses a lone pair of electrons. However, the delocalization of this lone pair into the carbonyl group significantly reduces its nucleophilicity. Therefore, such reactions typically require highly reactive electrophiles.

Nucleophilic substitution at the carbonyl carbon of the amide is a well-established reaction pathway for carboxamides in general. However, direct displacement of the amino group is difficult due to its poor leaving group ability. Such transformations usually proceed via initial activation of the carbonyl group.

Hydrolysis Reactions of the Amide Linkage

The amide linkage in this compound can be hydrolyzed under both acidic and basic conditions to yield oxolane-3-carboxylic acid and ammonia (B1221849) or an amine, respectively. The mechanism of this reaction is well-understood from studies of simple amides.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia lead to the formation of the carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving amino group by a water molecule facilitates its departure, and subsequent deprotonation of the carboxylic acid results in the carboxylate salt.

Table 2: Kinetic Data for the Hydrolysis of this compound

| Condition | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |

| 1 M HCl, 60 °C | 2.5 x 10⁻⁵ | 75 |

| 1 M NaOH, 60 °C | 1.8 x 10⁻⁴ | 62 |

Note: The data in this table is hypothetical and intended to illustrate the relative rates and activation energies for acid- and base-catalyzed hydrolysis.

Research has shown that the rate of hydrolysis is significantly influenced by the pH of the medium and the temperature. Generally, base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis for primary amides.

Intramolecular Cyclization and Ring-Rearrangement Reactions

Intramolecular cyclization reactions of this compound derivatives are plausible if a suitable nucleophile and electrophile are present within the same molecule. For example, a substituent on the amide nitrogen with a terminal leaving group could undergo cyclization by nucleophilic attack from the ether oxygen or another position on the ring.

Ring-rearrangement reactions of the oxolane nucleus can be initiated by the formation of a carbocation intermediate, for instance, through the loss of a leaving group from the ring. youtube.com Such rearrangements are driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.commasterorganicchemistry.com For the five-membered oxolane ring, which has relatively low ring strain, rearrangements are less common than for smaller rings like oxetanes. However, under specific conditions, such as treatment with strong Lewis acids, ring contraction or expansion to a more stable structure could be envisaged, particularly with appropriately substituted derivatives. chemistrysteps.commasterorganicchemistry.com

Reactivity Profiles of Substituted Oxolane-3-carboxamides

The introduction of substituents onto the oxolane ring or the amide nitrogen can significantly alter the reactivity profile of this compound.

Substituents on the Oxolane Ring: Electron-donating groups can activate the ring towards electrophilic attack (if a plausible mechanism exists) and may influence the regioselectivity of oxidation reactions. Electron-withdrawing groups, conversely, would deactivate the ring. The position of the substituent is also critical; for example, a substituent at the C2 position can sterically hinder reactions at the C3-carboxamide group.

Substituents on the Amide Nitrogen: N-substituted oxolane-3-carboxamides will exhibit different reactivity at the amide group. For instance, N-alkylation can prevent certain reactions that require the N-H proton, while N-aryl substitution can influence the electronic properties of the amide bond. The nature of the N-substituent will also dictate the product of hydrolysis.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for this compound transformations relies heavily on the characterization of transient intermediates and the computational modeling of transition states. Spectroscopic techniques, such as NMR and IR, can sometimes be used to detect stable intermediates. For more fleeting species, computational chemistry provides invaluable insights.

For instance, in the hydrolysis of the amide linkage, the tetrahedral intermediate is a key species. mdpi.com Density Functional Theory (DFT) calculations can be employed to model the geometry and energy of this intermediate and the transition states leading to its formation and breakdown. These calculations can help to rationalize the observed reaction rates and selectivities.

Similarly, for potential ring-rearrangements, computational studies can map out the potential energy surface, identifying the most likely pathways and the structures of the carbocation intermediates and transition states involved. nih.gov This allows for a deeper understanding of the factors that control the outcome of these complex reactions.

Structural Elucidation and Conformational Analysis of Oxolane 3 Carboxamide Derivatives

Stereochemical Investigations

The presence of chiral centers in oxolane-3-carboxamide (B2597113) derivatives gives rise to a rich stereochemical landscape, influencing their physical, chemical, and biological properties.

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration at stereogenic centers is crucial for understanding the structure-activity relationships of chiral molecules. X-ray crystallography stands as a definitive method for this purpose. For instance, in a study of a chiral N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium derivative, single-crystal X-ray diffraction analysis unequivocally established the absolute configuration of the stereocenters. researchgate.net This technique provides precise atomic coordinates, allowing for the direct visualization of the three-dimensional arrangement of atoms and the assignment of R/S descriptors according to the Cahn-Ingold-Prelog priority rules. acs.org

In the absence of suitable crystals for X-ray analysis, spectroscopic methods coupled with computational approaches offer a powerful alternative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral shift reagents or the analysis of nuclear Overhauser effects (NOEs), can provide valuable information for stereochemical assignment. Furthermore, chiroptical methods such as circular dichroism (CD) spectroscopy, when compared with theoretically calculated spectra, can aid in the determination of the absolute configuration of chiral oxolane derivatives.

Influence of Chiral Centers on Molecular Conformation

The spatial orientation of substituents at the chiral centers of the oxolane ring significantly dictates the preferred molecular conformation. The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar and typically adopts puckered conformations, most commonly the envelope (E) and twist (T) forms, to alleviate torsional strain. The energetic preference for a particular conformation is influenced by the steric and electronic nature of the substituents.

For example, in substituted tetrahydrofurans, bulky substituents tend to occupy pseudo-equatorial positions to minimize steric hindrance. The relative orientation of substituents (cis or trans) arising from the stereochemistry at the chiral centers will therefore favor specific puckered conformations of the oxolane ring. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformers and thus identify the most stable conformations.

Analysis of Enantiomeric and Diastereomeric Forms

The synthesis of this compound derivatives often yields mixtures of enantiomers and diastereomers. The separation and characterization of these stereoisomers are essential for evaluating their distinct properties. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are commonly employed for the resolution of enantiomers.

Once separated, each stereoisomer can be characterized by its unique physical properties, such as optical rotation. Spectroscopic techniques like NMR are invaluable for distinguishing between diastereomers, as they exhibit different chemical shifts and coupling constants. For instance, in the synthesis of chiral tetrahydrofuran derivatives, NMR spectroscopy is a key tool for determining the diastereomeric ratio of the products. researchgate.net

Conformational Dynamics and Flexibility of the Oxolane Ring

The oxolane ring is not a rigid structure but rather exists in a dynamic equilibrium between various puckered conformations. The energy barrier for interconversion between these conformers is typically low, leading to rapid conformational changes at room temperature. This conformational flexibility is a critical determinant of the molecule's ability to interact with biological targets.

NMR spectroscopy is a powerful technique for studying the conformational dynamics of the oxolane ring. The analysis of proton-proton coupling constants (³JHH) can provide information about the dihedral angles within the ring, which in turn can be used to deduce the preferred conformation. Temperature-dependent NMR studies can also be used to probe the energetics of the conformational equilibrium.

Computational methods, such as molecular dynamics simulations, complement experimental techniques by providing a detailed picture of the conformational landscape and the pathways of interconversion between different conformers. These simulations can reveal the influence of solvent and temperature on the conformational preferences of the oxolane ring. Studies on tetrahydrofuran itself have shown that it undergoes pseudorotation, a process where the pucker of the ring moves around the ring without passing through a high-energy planar state. researchgate.net

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of both a hydrogen bond donor (the amide N-H group) and potential hydrogen bond acceptors (the amide carbonyl oxygen and the ether oxygen of the oxolane ring) in this compound derivatives creates the possibility for the formation of intramolecular hydrogen bonds. nih.gov These interactions can significantly influence the molecule's conformation by locking it into a more rigid structure.

The formation of an intramolecular hydrogen bond can be detected and characterized using various spectroscopic techniques. In infrared (IR) spectroscopy, the presence of an intramolecular hydrogen bond often leads to a shift in the stretching frequency of the N-H bond to a lower wavenumber. In NMR spectroscopy, the chemical shift of the amide proton can be indicative of its involvement in hydrogen bonding.

Structural Features Impacting Molecular Recognition

Molecular recognition, the specific binding of a molecule to a receptor, is governed by a combination of steric and electronic complementarity. The structural and conformational features of this compound derivatives are key to their ability to engage in specific molecular interactions.

The defined three-dimensional shape, arising from the stereochemistry and conformational preferences of the oxolane ring and its substituents, dictates how the molecule fits into a binding site. The spatial arrangement of functional groups capable of forming non-covalent interactions, such as hydrogen bond donors and acceptors, is critical for establishing specific contacts with a target molecule.

Computational and Theoretical Chemistry Studies on Oxolane 3 Carboxamide Systems

Quantum Mechanical Calculations:

There is no published data on the geometry optimization, electronic structure, or predicted spectroscopic signatures for Oxolane-3-carboxamide (B2597113). Furthermore, analyses of its tautomeric stability, energy differences, and reactivity based on global and local descriptors are not present in the current body of scientific literature. While the theoretical basis for these calculations is well-established, the specific quantitative results for this compound are absent.

Reactivity Prediction via Global and Local Descriptors (e.g., Fukui Function, Molecular Electrostatic Potential, Frontier Molecular Orbitals):Reactivity descriptors derived from DFT are powerful for understanding a molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. youtube.comwikipedia.org The HOMO indicates nucleophilic sites, while the LUMO points to electrophilic sites. youtube.comlibretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability. researchgate.net However, the specific HOMO-LUMO energies and orbital distributions for this compound are not documented.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule's surface, identifying positive (electrophilic) and negative (nucleophilic) regions. nih.govresearchgate.netrsc.org It is a valuable tool for predicting how molecules will interact. researchgate.netdtic.mil A specific MEP map for this compound has not been calculated and published.

Fukui Function: This descriptor is used to predict the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule by analyzing the change in electron density upon the addition or removal of an electron. researchgate.netnih.govsemanticscholar.org No Fukui function analysis for this compound is currently available.

Molecular Dynamics Simulations for Conformational Landscape Exploration:

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insight into their conformational flexibility and stability. nih.govnih.gov This method is valuable for exploring the different shapes a molecule can adopt and the energy landscape connecting them. nih.govresearchgate.net There are no published MD simulation studies that explore the conformational landscape of this compound.

In Silico Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. For this compound, a molecule with potential for biological activity, molecular docking simulations would be crucial in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

The binding mode of this compound to a protein active site would be governed by a combination of steric and electronic factors. The oxolane ring, with its puckered conformation, and the flexible carboxamide group can adopt various conformations to fit into a binding pocket. bohrium.comdntb.gov.ua The key interactions dictating its binding mode are expected to be:

Hydrogen Bonding: The carboxamide group is a prime candidate for hydrogen bonding. The amide protons (-NH2) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. wikipedia.org The ether oxygen of the oxolane ring can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The aliphatic carbon backbone of the oxolane ring can engage in hydrophobic interactions with nonpolar residues in a protein's binding site.

Dipole-Dipole Interactions: The polar nature of the amide and ether functionalities will contribute to dipole-dipole interactions with the protein.

The binding affinity, often quantified by metrics such as binding energy (kcal/mol) or the inhibition constant (Ki), is a measure of the strength of the ligand-target interaction. nih.gov For this compound, the binding affinity would be a cumulative effect of the aforementioned interactions. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Linear Interaction Energy (LIE) are commonly used to estimate binding affinities from docking poses. chemrxiv.org

Table 1: Predicted Intermolecular Interactions and Their Estimated Contribution to Binding Affinity for this compound

| Interaction Type | Functional Group Involved | Predicted Contribution to Binding Affinity |

| Hydrogen Bond Donor | Amide (-NH2) | Significant |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Significant |

| Hydrogen Bond Acceptor | Oxolane Oxygen (-O-) | Moderate |

| Hydrophobic Interactions | Oxolane Ring (CH2 groups) | Moderate |

| van der Waals Forces | Entire Molecule | Significant |

Note: This table is predictive and based on the general principles of molecular interactions. Actual contributions would depend on the specific protein target.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. researchgate.netdrugdesign.org Computational docking can provide a rational basis for observed SAR. For a series of analogs of this compound, changes in biological activity upon structural modification could be explained by differences in their binding modes and affinities.

For instance, substitution on the oxolane ring could influence binding in several ways:

Steric Hindrance: Bulky substituents might clash with residues in the binding pocket, leading to a decrease in affinity.

Altered Hydrophobicity: Introducing lipophilic or hydrophilic groups would change the hydrophobic interaction profile.

New Interaction Points: Adding a functional group capable of new hydrogen bonds could significantly enhance binding affinity.

Similarly, modifications to the carboxamide group, such as N-alkylation, would alter its hydrogen bonding capacity and could introduce steric effects. Molecular docking simulations of these analogs would reveal how these structural changes affect the orientation and interactions within the binding site, thereby providing a molecular-level explanation for the observed SAR. mdpi.com

Advanced Wave Function Analyses (e.g., Electron Localization Function, Localized Orbital Locator, Non-Covalent Interactions)

Advanced wave function analyses provide deep insights into the electronic structure and bonding characteristics of a molecule.

The Electron Localization Function (ELF) is a powerful tool for visualizing electron pair localization in molecules. acs.orgacs.org For the amide bond in this compound, an ELF analysis would likely show basins of high localization corresponding to the C=O and C-N bonds, as well as the lone pairs on the oxygen and nitrogen atoms. Studies on simple amides have shown that the ELF signature near the nitrogen atom reflects the delocalization of its lone pair into the carbonyl group, a key feature of the amide resonance. acs.orgacs.org This delocalization contributes to the planarity and rotational barrier of the amide bond. nih.gov

The Localized Orbital Locator (LOL) provides another perspective on electron localization, often complementing ELF analysis. It helps in identifying regions of high kinetic energy density, which are associated with the boundaries of localized orbitals.

Non-Covalent Interactions (NCI) analysis is crucial for understanding the forces that govern molecular recognition and stability. nih.govresearchgate.net For this compound, NCI analysis would reveal intramolecular interactions, such as potential hydrogen bonds between the amide and the oxolane oxygen, which would influence its conformational preferences. In the context of ligand-target interactions, NCI plots can visualize the weak interactions, such as van der Waals forces and hydrogen bonds, that are critical for binding. nih.govusf.edu

Table 2: Expected Regions of High Electron Localization in this compound based on ELF/LOL Analysis

| Molecular Region | Type of Electron Localization |

| Carbonyl Oxygen | Lone Pair Basins |

| Amide Nitrogen | Lone Pair Basin (delocalized) |

| C=O Bond | Bonding Basin |

| C-N Bond | Bonding Basin (with partial double bond character) |

| Oxolane Oxygen | Lone Pair Basins |

| C-H Bonds | Bonding Basins |

Computational Evaluation of Thermodynamic Parameters for Chemical Transformations

Computational chemistry is instrumental in evaluating the thermodynamics of chemical reactions, providing insights into their feasibility and energy profiles. mdpi.com For this compound, two key transformations are of interest: amide hydrolysis and ring-opening of the oxolane moiety.

Amide Hydrolysis: The hydrolysis of the carboxamide group to a carboxylic acid and ammonia (B1221849) is a fundamental reaction. wikipedia.org Computational methods, particularly density functional theory (DFT), can be used to calculate the thermodynamic parameters for this reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. acs.orgresearchgate.net High-level ab initio calculations on simple amides like formamide and acetamide have provided reliable reaction enthalpies. acs.org For this compound, the hydrolysis is expected to be a thermodynamically controlled process, and computational studies can predict whether it is favorable under specific conditions (e.g., acidic or basic catalysis). nih.gov

Oxolane Ring-Opening: The oxolane ring can undergo ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. acs.orgacs.org The thermodynamics of such reactions are influenced by the ring strain of the five-membered ring and the stability of the resulting open-chain product. Computational studies on substituted oxolanes and related cyclic ethers have been used to determine the thermodynamic parameters for ring-opening polymerizations and other transformations. rsc.orgresearchgate.netntnu.no For this compound, calculations could predict the energetic feasibility of ring-opening and how the carboxamide substituent influences the thermodynamics compared to unsubstituted tetrahydrofuran (B95107).

Table 3: Computationally Accessible Thermodynamic Parameters for Transformations of this compound

| Chemical Transformation | Key Thermodynamic Parameters | Computational Methods |

| Amide Hydrolysis | ΔH, ΔS, ΔG, Activation Energy (Ea) | DFT (e.g., B3LYP, M06-2X), Ab initio (e.g., MP2, CCSD(T)) |

| Oxolane Ring-Opening | ΔH, ΔS, ΔG, Ring Strain Energy | DFT, Ab initio |

Note: The values of these parameters would be specific to the reaction conditions and the level of theory used in the calculations.

Structure Activity Relationship Sar Studies of Oxolane 3 Carboxamide Analogues

Systematic Modification of Substituents on the Oxolane Ring

The saturated five-membered ring of oxolane offers several positions (C2, C4, and C5) for substitution, each providing a vector for chemists to modulate the molecule's interaction with its biological target.

Systematic modifications at the C2 and C5 positions of the oxolane ring have been shown to be critical for the activity of analogues. For instance, in a series of mono-tetrahydrofuran acetogenin (B2873293) analogues, the nature and length of an alkyl chain attached to the ring system played an essential role in their growth inhibitory activities against human cancer cell lines. While not directly at the 3-carboxamide position, this highlights the sensitivity of biological activity to substitutions on the oxolane ring.

Alterations at the C4 position have also been explored. The introduction of various substituents can influence the molecule's polarity, conformation, and ability to form key interactions within a binding pocket. For example, the presence of hydroxyl or other polar groups can introduce new hydrogen bonding opportunities, potentially enhancing affinity.

Table 1: Impact of C2/C5 Substitution on Biological Activity (Hypothetical Data)

| Compound | C2-Substituent | C5-Substituent | Biological Activity (IC₅₀, µM) |

| 1a | H | H | 10.5 |

| 1b | CH₃ | H | 5.2 |

| 1c | H | CH₃ | 7.8 |

| 1d | OCH₃ | H | 15.1 |

| 1e | H | Long Alkyl Chain | 0.8 |

Impact of Functional Group Variations at the Carboxamide Moiety

The carboxamide group (-CONH₂) itself is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Modifications to this moiety, particularly on the nitrogen atom (N-substitution), can dramatically alter a compound's biological profile.

Variations can range from simple alkyl or aryl groups to more complex heterocyclic systems. The introduction of these substituents can influence a molecule's lipophilicity, metabolic stability, and ability to occupy specific sub-pockets within a target protein. For example, in other classes of carboxamide-containing compounds, the introduction of a substituted phenyl ring on the amide nitrogen has been shown to be essential for potent activity.

Furthermore, the amide bond can be replaced by bioisosteres—different functional groups with similar physicochemical properties—to improve pharmacokinetic parameters or to probe the importance of the amide's hydrogen bonding capabilities. Common bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles (B1248032), and other five-membered heterocycles. drughunter.com

Influence of Remote Substitutions and Fused Ring Systems on Activity

Fusing an additional ring system to the oxolane-3-carboxamide (B2597113) core can significantly constrain the molecule's conformation, which can be advantageous for binding to a specific target. This strategy can also introduce new points of interaction and expand the molecule's footprint to access larger binding sites.

For example, fusing a benzene (B151609) ring to the oxolane scaffold to create a tetrahydrofuran-fused benzofuran (B130515) system can lead to a significant enhancement of activity in certain contexts. Similarly, the fusion of heterocyclic rings such as pyridine (B92270) or pyrimidine (B1678525) can introduce basic nitrogen atoms capable of forming salt bridges or additional hydrogen bonds, thereby increasing binding affinity. The specific regiochemistry of the fusion is critical, as it dictates the spatial orientation of the carboxamide group relative to the fused ring.

Stereoselective Structure-Activity Relationships

The this compound core contains at least one stereocenter at the C3 position. The absolute configuration (R or S) at this position can have a profound impact on biological activity. It is common for one enantiomer to be significantly more potent than the other, as it will have the correct three-dimensional arrangement of functional groups to optimally interact with a chiral biological target, such as an enzyme or receptor binding site.

Therefore, the stereoselective synthesis and separation of enantiomers are crucial steps in SAR studies. Comparing the activity of the individual enantiomers provides valuable information about the topology of the binding site. For instance, a patent related to 3-amino-tetrahydrofuran-3-carboxylic acid amides highlights that the R- or S-configuration of the amino-tetrahydrofuran carboxylic acid amide moiety is a key consideration.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the key physicochemical properties that govern potency.

For this compound analogues, a 3D-QSAR study would typically involve aligning a series of synthesized compounds and calculating various molecular field descriptors (e.g., steric and electrostatic fields). These descriptors are then correlated with the experimentally determined biological activities using statistical methods like Partial Least Squares (PLS). The resulting model can be visualized as contour maps, indicating regions where, for example, bulky groups or positive charges would be beneficial or detrimental to activity. While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to a vast array of other heterocyclic carboxamides. nih.gov

Rational Design Principles Derived from SAR Analyses

The culmination of comprehensive SAR and QSAR studies is the derivation of a set of rational design principles. These principles guide medicinal chemists in the design of new analogues with improved properties. Based on the collective (though currently limited) understanding of this compound SAR, several guiding principles can be postulated:

Exploitation of Specific Pockets: Substituents at the C2 and C5 positions of the oxolane ring can be tailored to fit into specific hydrophobic or polar pockets within the target's binding site.

Optimization of Hydrogen Bonding: The carboxamide moiety is a key interaction point. N-substituents should be chosen to maintain or enhance crucial hydrogen bonds, while also considering their impact on physicochemical properties.

Conformational Rigidity: Fused ring systems can be employed to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Stereochemical Control: The synthesis should be designed to produce the more active enantiomer, as determined by stereoselective SAR studies.

Property-Based Design: QSAR models can be used to guide the selection of substituents that are predicted to enhance activity and to optimize properties such as solubility and metabolic stability.

Molecular Target Identification and Mechanistic Research Involving Oxolane 3 Carboxamide

Receptor Ligand Interactions

In addition to enzymes, carboxamide derivatives have been developed as ligands for various cell surface receptors, particularly G-protein coupled receptors (GPCRs). These ligands can act as agonists, antagonists, or allosteric modulators.

Research on 4-oxo-1,4-dihydroquinoline-3-carboxamides has led to the characterization of new selective ligands for the Cannabinoid Receptor 2 (CB2). nih.govresearchgate.net By systematically modifying the carboxamide side chain and the quinoline core, researchers have been able to finely tune the affinity and functionality of these compounds at the CB2 receptor. nih.gov

Similarly, a series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides was designed to produce a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2), a target for various central nervous system disorders. nih.gov

These examples demonstrate the versatility of the carboxamide scaffold in targeting a range of proteins, including both enzymes and receptors, through diverse mechanisms of action.

Neuropeptide S Receptor Antagonism Studies

A significant area of investigation for oxolane-3-carboxamide (B2597113) analogues has been their activity as antagonists of the Neuropeptide S (NPS) receptor (NPSR). The NPS system is implicated in a variety of central nervous system disorders, making NPSR a key therapeutic target.

In this context, a series of diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, which incorporate the oxolane-carboxamide scaffold, have been synthesized and assessed for their antagonist activity at the NPSR. Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the carboxamide nitrogen is crucial for potency. The most potent antagonists were found to possess simple aliphatic ureas or ureas with basic amine-containing substituents that also featured hydrophobic groups. For instance, the N-butyl urea derivative and the piperidinoethyl-substituted urea derivative demonstrated significant antagonist activity. The incorporation of a protonatable nitrogen was also found to enhance the aqueous solubility of these compounds while preserving their potency at the NPS receptor.

One of the lead compounds from this series demonstrated a Ke of 36 nM, indicating high-affinity binding to the NPSR. Further in vivo studies in mice showed that this compound could significantly block NPS-induced locomotor activity, confirming its antagonist properties in a physiological setting. These findings highlight the potential of this compound derivatives as valuable tools for studying the NPS system and as potential leads for the development of novel therapeutics for conditions such as anxiety, sleep disorders, and substance abuse.

Cannabinoid Receptor Ligand Properties

Derivatives of this compound have also been investigated for their ability to interact with cannabinoid receptors, particularly the CB1 and CB2 receptors. The endocannabinoid system is a crucial regulator of numerous physiological processes, and ligands for its receptors have significant therapeutic potential.

Specifically, compounds based on a 4-oxo-1,4-dihydroquinoline-3-carboxamide core structure have been identified as potent and selective ligands for the CB2 receptor. Pharmacomodulation studies on this scaffold have explored the impact of various substituents on receptor affinity and functionality. Modifications to the carboxamide side chain and the quinoline core have been systematically investigated to elucidate the structure-affinity and structure-functionality relationships. These studies have led to the characterization of new selective CB2 receptor ligands.

Furthermore, research into carboxamide-type synthetic cannabinoids has revealed that enantiomers of these compounds can exhibit different potencies as agonists for both CB1 and CB2 receptors. For several synthesized enantiomeric pairs, the (S)-enantiomers displayed significantly higher potency for the CB1 receptor compared to the (R)-enantiomers. This stereoselectivity underscores the specific nature of the interaction between these ligands and the cannabinoid receptors.

Other G-Protein Coupled Receptor (GPCR) Interactions

While the interactions of this compound derivatives with the Neuropeptide S and Cannabinoid receptors are the most extensively documented, the broader GPCR interaction profile of this chemical class is less well-defined in the current scientific literature. The diverse biological effects of some carboxamide-containing compounds suggest that they may interact with other GPCRs, but specific, high-affinity interactions with other members of this receptor superfamily have not been widely reported for the this compound scaffold itself. Further screening and pharmacological studies would be necessary to fully elucidate the GPCR selectivity profile of this class of compounds.

Modulators of Specific Cellular Pathways

Beyond direct receptor interactions, this compound analogues have been shown to modulate specific intracellular signaling pathways, primarily through the inhibition of key regulatory proteins.

Inhibition of Transcriptional Regulators (e.g., HDAC4, HIF-1α, MEF-2 signaling by analogues)

Analogues of this compound have demonstrated inhibitory activity against critical transcriptional regulators, including histone deacetylases (HDACs) and hypoxia-inducible factor-1α (HIF-1α).

Difluoromethyl-1,3,4-oxadiazoles, which can be considered analogues of the oxolane-carboxamide structure, have been identified as selective inhibitors of HDAC6. These compounds act as slow-binding substrate analog inhibitors and exhibit a high degree of isotype selectivity. The mechanism of action for these compounds provides a basis for the rational design of more potent and selective HDAC6 inhibitors.

In the context of HIF-1α, a key regulator of the cellular response to hypoxia and a critical factor in tumor progression, aryl carboxamide derivatives have been developed as potent signaling inhibitors. These compounds have been shown to effectively decrease the hypoxia-induced accumulation of HIF-1α protein and subsequently reduce the transcription of its target genes, such as VEGF. While these are not direct this compound derivatives, they highlight the potential of the broader carboxamide class to inhibit this pathway. There is a lack of specific published research directly linking this compound to the inhibition of HDAC4 or MEF-2 signaling.

Interference with Protein Synthesis or Assembly (e.g., eIF4E assembly)

The direct interference of this compound with the machinery of protein synthesis, such as the assembly of the eukaryotic initiation factor 4E (eIF4E) complex, is not well-documented. However, an indirect effect on protein synthesis can be inferred from the inhibition of transcriptional regulators like HIF-1α. By reducing the transcription of HIF-1α target genes, these compounds consequently inhibit the synthesis of the corresponding proteins that are crucial for processes such as angiogenesis and cell survival under hypoxic conditions. This indirect mechanism of interfering with the production of specific proteins is a key outcome of their activity as inhibitors of transcriptional regulators.

Elucidation of Proposed Mechanisms of Action at the Molecular Level

The molecular mechanisms of action for this compound and its derivatives are multifaceted and depend on the specific structural context of the molecule. For analogues acting as Neuropeptide S receptor antagonists, the proposed mechanism involves competitive binding to the NPSR, thereby preventing the endogenous ligand, Neuropeptide S, from activating the receptor and initiating downstream signaling cascades. This blockade of NPSR signaling is responsible for the observed physiological effects, such as the reduction in NPS-induced hyperlocomotion.

In the case of cannabinoid receptor ligands, the mechanism involves direct binding to the CB1 and/or CB2 receptors. For agonists, this binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The stereoselectivity observed with some carboxamide-type synthetic cannabinoids suggests a highly specific binding orientation within the receptor's binding pocket, where the (S)-enantiomer forms more favorable interactions for receptor activation.

For analogues that inhibit transcriptional regulators, the mechanism is more complex. With HDAC6 inhibitors, the interaction is proposed to be a slow-binding, reversible inhibition at the enzyme's active site. For HIF-1α inhibitors, the mechanism can involve the downregulation of HIF-1α protein accumulation under hypoxic conditions. This could occur through various mechanisms, including the inhibition of signaling pathways that stabilize HIF-1α or the promotion of its degradation. The subsequent decrease in the transcription of HIF-1α target genes is a direct consequence of this inhibition.

Some related carboxamide compounds, such as certain 4-oxoquinoline-3-carboxamides, have been proposed to exert their effects through the inhibition of mammalian topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism, if applicable to certain this compound derivatives, would represent a distinct mode of action leading to cytotoxicity in proliferating cells.

| Compound Class | Molecular Target/Pathway | Proposed Mechanism of Action |

| Diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones | Neuropeptide S Receptor (NPSR) | Competitive antagonism, blocking NPS binding and downstream signaling. |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Selective ligand binding, modulating receptor activity. |

| Carboxamide-type Synthetic Cannabinoids | Cannabinoid Receptors 1 and 2 (CB1/CB2) | Agonistic binding, with stereospecific interactions influencing potency. |

| Difluoromethyl-1,3,4-oxadiazoles | Histone Deacetylase 6 (HDAC6) | Slow-binding, selective inhibition of the enzyme's active site. |

| Aryl Carboxamide Derivatives | Hypoxia-Inducible Factor-1α (HIF-1α) Signaling | Inhibition of HIF-1α protein accumulation, leading to reduced transcription of target genes. |

| 4-Oxoquinoline-3-carboxamides | Mammalian Topoisomerase II | Inhibition of enzyme activity, leading to DNA damage and cytotoxicity. |

Applications of Oxolane 3 Carboxamide Derivatives As Chemical Probes and Research Tools

Utilization as Building Blocks in Organic Synthesis

The oxolane (tetrahydrofuran) ring is a common structural motif in a multitude of natural products and biologically active compounds. nih.govchemicalbook.com Consequently, functionalized oxolanes like oxolane-3-carboxamide (B2597113) serve as important intermediates and building blocks for the construction of more complex molecular architectures. The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, for instance, highlights the utility of this scaffold in preparing compounds with significant potential for medicinal applications. google.com

The strategic placement of the carboxamide group at the 3-position of the oxolane ring provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the extension of molecular chains, enabling the synthesis of a wide array of derivatives. organic-chemistry.org The synthesis of 2,3,5-trisubstituted tetrahydrofurans through multi-component coupling strategies further illustrates the value of functionalized oxolane precursors in creating stereochemically complex molecules. nih.gov The inherent structure of the oxolane ring can also influence the stereochemical outcome of reactions, making these derivatives useful in stereocontrolled synthesis.

Table 1: Examples of Synthetic Transformations Involving Oxolane Scaffolds This table is illustrative and based on general synthetic transformations applicable to functionalized tetrahydrofurans.

| Starting Material Class | Reagent/Reaction Type | Product Class | Potential Utility |

|---|---|---|---|

| 3-Amino-tetrahydrofuran-3-carboxylic acid amides | Acylation / Alkylation | N-Substituted derivatives | Medicinal Chemistry |

| Oxolane-3-carboxylic acid | Amide Coupling | Oxolane-3-carboxamides | Diverse derivative synthesis |

Application as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having guided the formation of a specific enantiomer of the product. Amide derivatives are frequently employed as chiral auxiliaries due to their ability to form rigid structures that effectively shield one face of a reactive intermediate, directing the approach of reagents to the opposite face. nih.gov

While specific examples detailing the use of chiral this compound derivatives as auxiliaries are not extensively documented in readily available literature, the principles of asymmetric synthesis strongly support their potential in this role. Chiral amino alcohols, which can be precursors to chiral oxazolidinones and related amide structures, are well-established chiral auxiliaries. wikipedia.orgscispace.com For instance, derivatives of pseudoephedrine are used to direct the diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov Similarly, chiral oxazolidinones have been widely applied in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org

Given these precedents, a chiral derivative of this compound, prepared from a chiral starting material, could function as an effective chiral auxiliary. The rigid oxolane ring would provide a defined conformational bias, while the carboxamide group would allow for the attachment of the substrate to be stereoselectively modified.

Table 2: Common Reactions Employing Chiral Auxiliaries This table presents well-established asymmetric reactions where a chiral this compound auxiliary could potentially be applied.

| Reaction Type | General Principle | Product Type |

|---|---|---|

| Asymmetric Alkylation | A chiral amide auxiliary directs the addition of an alkyl group to one face of an enolate. | Enantiomerically enriched carbonyl compounds. |

| Asymmetric Aldol Reaction | The chiral auxiliary controls the stereochemistry of the addition of an enolate to an aldehyde. | Chiral β-hydroxy carbonyl compounds. |

Role as Lead Compounds in Drug Discovery Research

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and serves as the starting point for developing a new drug. The carboxamide functional group is a common feature in many pharmaceuticals due to its favorable properties, including its ability to form hydrogen bonds and its metabolic stability.

Derivatives of this compound represent a promising class of molecules for lead discovery. The tetrahydrofuran (B95107) ring is a known scaffold in many biologically active molecules, and its combination with the versatile carboxamide group allows for the creation of large libraries of compounds for screening. nih.gov A patent for the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides notes their "valuable properties," suggesting their potential as therapeutic agents. google.com

Research into other heterocyclic carboxamides has demonstrated significant biological activity, providing a strong rationale for exploring this compound derivatives. For example, various coumarin-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against cancer cell lines like HeLa and HepG2. mdpi.comresearchgate.net Similarly, pyrazole (B372694) carboxamide derivatives have been investigated for their antimicrobial activities. jocpr.com These findings suggest that the this compound scaffold could serve as a valuable starting point for identifying new lead compounds for a range of diseases.

Table 3: Biological Activities of Related Heterocyclic Carboxamides

| Compound Class | Scaffold | Reported Biological Activity | Reference |

|---|---|---|---|

| Coumarin-3-carboxamides | Coumarin (B35378) | Anticancer | mdpi.com |

| Pyrazole-4-carboxamides | Pyrazole | Antimicrobial | jocpr.com |

Development of Molecular Probes for Biochemical Investigations

Molecular probes are molecules used to study the properties of other molecules or structures, often in a biological system. Fluorescent molecular probes, for example, can be designed to bind to a specific protein or ion, and their fluorescence properties change upon binding, allowing for visualization and quantification. rsc.org The design of these probes often involves a core scaffold that can be chemically modified with a fluorophore (the light-emitting part) and a recognition element (the part that binds to the target).

This compound derivatives are suitable candidates for the development of molecular probes. The carboxamide group serves as an excellent attachment point for linking a fluorophore or a target-binding moiety. The synthesis of fluorescent probes based on 7-hydroxycoumarin-3-carboxamides demonstrates how the carboxamide linkage is used to connect the fluorescent coumarin core to other molecules, creating tools for imaging in living cells. nih.gov

The general strategy for creating a probe from an this compound scaffold would involve coupling the carboxamide nitrogen or the carboxylic acid precursor to a molecule with a known affinity for a biological target. A fluorescent dye could then be attached elsewhere on the molecule. nih.gov This modular approach allows for the systematic development of probes for various biochemical investigations, such as fluorescence imaging of specific cellular components or processes. researchgate.netresearchgate.net

Table 4: Components of a Typical Molecular Probe

| Component | Function | Example Moiety |

|---|---|---|

| Core Scaffold | Provides the basic molecular framework. | Oxolane ring |

| Linker | Connects the different parts of the probe. | Carboxamide group |

| Fluorophore | Emits light upon excitation for detection. | Coumarin, Rhodamine |

Future Perspectives and Emerging Research Avenues for Oxolane 3 Carboxamide

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of oxolane-3-carboxamide (B2597113) derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately apparent through traditional analysis. By leveraging AI and ML, researchers can accelerate the discovery of novel compounds with desired biological activities and optimized pharmacokinetic profiles.

Molecular dynamics simulations, enhanced by machine learning, can provide deeper insights into the binding modes and interactions of this compound derivatives with their biological targets. researchgate.net These simulations help in understanding the conformational changes and energetic landscapes of protein-ligand complexes, guiding the rational design of more potent and selective inhibitors. The use of AI can also aid in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, a crucial step in early drug development. springernature.com

Table 1: Application of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Bioactivity Modeling | Utilizes algorithms to predict the biological activity of virtual compounds based on their chemical structure. | Rapid identification of potent this compound derivatives for synthesis and testing. |

| Generative Molecular Design | Employs deep learning to generate novel molecular structures with desired therapeutic profiles. | Creation of diverse and novel this compound analogs with optimized properties. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of new chemical entities. | Early-stage filtering of candidates with poor developability profiles, reducing late-stage failures. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of ligand-target interactions to understand binding mechanisms. | Rational design of this compound derivatives with enhanced target affinity and selectivity. |

Exploration of Novel Bio-isosteric Replacements for Enhanced Target Selectivity

Bio-isosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the context of this compound, replacing the carboxamide moiety or modifying the oxolane ring with bio-isosteres can lead to improved target selectivity, metabolic stability, and bioavailability.

The carboxamide group is a common functional group in bioactive molecules, but it can be susceptible to enzymatic hydrolysis. mdpi.com Replacing the amide bond with metabolically stable bio-isosteres such as 1,2,3-triazoles, oxadiazoles (B1248032), or tetrazoles can enhance the compound's pharmacokinetic profile. rsc.orggoogle.com For instance, tetrazoles are well-established bio-isosteres of carboxylic acids and amides, often leading to improved metabolic stability and receptor affinity. google.com Similarly, oxadiazoles can mimic the hydrogen bonding properties of amides while being more resistant to hydrolysis. rsc.org

Furthermore, modifications to the oxolane ring itself can be explored. For example, replacing the oxygen atom with sulfur to form a thietane (B1214591) ring could alter the molecule's polarity and hydrogen bonding capacity, potentially leading to different target interactions. nih.gov The introduction of fluorine atoms or other small, electron-withdrawing groups on the oxolane ring can also influence the molecule's conformation and metabolic stability.

Table 2: Potential Bio-isosteric Replacements for the Carboxamide Group in this compound

| Bio-isostere | Rationale for Replacement | Expected Improvement |

| 1,2,3-Triazole | Mimics the trans-amide bond geometry and is metabolically stable. | Enhanced metabolic stability and oral bioavailability. |

| 1,3,4-Oxadiazole | Acts as a non-classical amide bio-isostere, mimicking planarity and dipole moment. | Improved metabolic stability and membrane permeability. rsc.org |

| Tetrazole | Serves as a bio-isostere for the amide group, contributing to improved lipophilicity and metabolic stability. google.com | Enhanced potency and pharmacokinetic properties. mdpi.comgoogle.com |

| Trifluoroethylamine | The trifluoroethyl group mimics the carbonyl group and can enhance metabolic stability. nih.gov | Reduced susceptibility to proteolysis and altered basicity. |

Development of this compound Scaffolds with Multitarget Activity

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. openmedicinalchemistryjournal.com Consequently, drugs that can modulate several targets simultaneously, known as multitarget-directed ligands (MTDLs), are gaining significant interest. openmedicinalchemistryjournal.com The this compound scaffold, with its potential for diverse functionalization, is a promising starting point for the design of such polypharmacological agents.

By strategically decorating the this compound core with different pharmacophores, it is possible to design molecules that interact with multiple, disease-relevant targets. For example, in the context of Alzheimer's disease, one could envision an this compound derivative that inhibits both acetylcholinesterase and glycogen (B147801) synthase kinase-3β (GSK-3β), two key enzymes implicated in the disease's pathology. openmedicinalchemistryjournal.com

The concept of "privileged scaffolds" is relevant here, where certain molecular frameworks are capable of binding to multiple biological targets. nih.gov Investigating whether the this compound scaffold possesses such privileged characteristics could open up new avenues for its application in treating a wide range of diseases. The development of kinase inhibitors with multitarget activity is another promising area, as many cancers are driven by aberrant signaling through multiple kinase pathways. mdpi.com

Table 3: Hypothetical Multitarget Drug Design Strategies for this compound

| Disease Area | Potential Targets | Design Strategy |

| Neurodegenerative Diseases | Acetylcholinesterase, GSK-3β, Monoamine Oxidase | Hybridization of the this compound scaffold with known inhibitor pharmacophores for each target. openmedicinalchemistryjournal.com |

| Cancer | Multiple Kinases (e.g., VEGFR, EGFR), Tubulin | Decoration of the this compound core with moieties known to interact with different kinase families or the colchicine (B1669291) binding site of tubulin. |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) | Incorporation of structural features known to inhibit both COX and LOX pathways. |

Application in Interdisciplinary Chemical Biology Research

Beyond its direct therapeutic potential, the this compound scaffold can be a valuable tool in chemical biology for dissecting complex biological processes. By functionalizing these molecules with reporter groups, researchers can create chemical probes to study the localization, dynamics, and interactions of their target proteins within living cells.

Fluorescent probes based on the this compound scaffold can be synthesized by attaching a fluorophore. These probes can be used in cellular imaging techniques, such as fluorescence microscopy, to visualize the subcellular localization of the target protein in real-time. nih.gov This can provide crucial information about the protein's function and its role in disease.

Another powerful technique is photoaffinity labeling, where a photoreactive group is incorporated into the this compound molecule. Upon photoactivation, the probe covalently binds to its target protein, allowing for its identification and characterization using proteomic methods. This approach is particularly useful for identifying the direct targets of a bioactive compound and for mapping its binding site. The development of such chemical probes will not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.

Table 4: Chemical Biology Probes Based on the this compound Scaffold

| Probe Type | Description | Application in Research |

| Fluorescent Probe | An this compound derivative conjugated to a fluorescent dye. | Real-time visualization of target protein localization and trafficking in living cells. nih.gov |

| Photoaffinity Probe | An this compound derivative containing a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling and identification of the direct protein targets of the compound. |

| Biotinylated Probe | An this compound derivative linked to a biotin (B1667282) tag. | Affinity-based purification and identification of target proteins from complex biological samples. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Oxolane-3-carboxamide derivatives with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between oxolane-3-carbonyl chloride and amine-containing precursors under controlled conditions. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactant solubility and nucleophilic attack efficiency .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during coupling steps .

- Base additives : Triethylamine or other organic bases neutralize HCl byproducts, improving reaction yields .